Molecular Descriptor Comparison: 4-Acetic Acid Methyl Ester HCl vs. Free Acid and Ethyl Ester Analogs
The target compound displays distinct physicochemical properties relative to its closest analogs. Its Molecular Weight (241.71 g/mol) is 50.48 g/mol higher than the free acid (191.23 g/mol, CAS 158458-15-2) and intermediate between the free base methyl ester (205.25 g/mol) and the ethyl ester HCl salt (predicted ~255.7 g/mol). The Topological Polar Surface Area (TPSA) of 38.3 Ų reflects the ester and amine functionalities and is identical to the free base methyl ester but lower than the free acid (~58.5 Ų predicted), predicting superior passive membrane permeability for the ester-protected form. The hydrogen bond donor count (2, arising from NH₂⁺ and amine N-H) is higher than the free acid (3, due to additional carboxylic O-H), which reduces desolvation penalty for the salt form during target engagement [1].
| Evidence Dimension | Molecular Weight, TPSA, Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | MW 241.71 g/mol, TPSA 38.3 Ų, HBD 2 |
| Comparator Or Baseline | Free acid (MW 191.23 g/mol, TPSA ~58.5 Ų, HBD 3); Ethyl ester HCl (MW ~255.7 g/mol, TPSA ~38.3 Ų, HBD 2) |
| Quantified Difference | ΔMW: +50.48 vs free acid; ΔTPSA: -20.2 Ų vs free acid; ΔHBD: -1 vs free acid |
| Conditions | Computed by PubChem 2.2 (Cactvs 3.4.8.18) and predicted using ACD/Labs |
Why This Matters
The methyl ester hydrochloride uniquely balances intermediate lipophilicity and crystallinity for solid-phase peptide synthesis while retaining a built-in protecting group strategy that the free acid cannot offer.
- [1] PubChem Compound Summary CID 137698714. Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride. Computed Properties. View Source
